molecular formula C14H20N2O2 B1397062 Benzyl (1S,2R)-2-aminocyclohexylcarbamate CAS No. 1067631-21-3

Benzyl (1S,2R)-2-aminocyclohexylcarbamate

Cat. No.: B1397062
CAS No.: 1067631-21-3
M. Wt: 248.32 g/mol
InChI Key: FAIYTHASVJZIGQ-OLZOCXBDSA-N
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Description

Benzyl (1S,2R)-2-aminocyclohexylcarbamate is a chemical compound characterized by its unique structure, which includes a benzyl group attached to a cyclohexyl ring with an amino group and a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (1S,2R)-2-aminocyclohexylcarbamate typically involves the reaction of benzyl chloroformate with (1S,2R)-2-aminocyclohexanol under basic conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the carbamate linkage.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of flow microreactors has been shown to be efficient and sustainable for such synthetic processes .

Chemical Reactions Analysis

Types of Reactions: Benzyl (1S,2R)-2-aminocyclohexylcarbamate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The carbamate group can be reduced to yield the corresponding amine.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as alkoxides or amines can be employed under basic conditions.

Major Products: The major products formed from these reactions include nitroso derivatives, primary amines, and substituted benzyl derivatives .

Scientific Research Applications

Benzyl (1S,2R)-2-aminocyclohexylcarbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl (1S,2R)-2-aminocyclohexylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. The carbamate group is known to form covalent bonds with active site residues, leading to the inhibition of enzyme function .

Comparison with Similar Compounds

  • Benzyl (1S,2R)-2-hydroxypropylcarbamate
  • Benzyl (1S,2R)-2-aminocyclopentylcarbamate
  • Benzyl (1S,2R)-2-aminocycloheptylcarbamate

Comparison: Benzyl (1S,2R)-2-aminocyclohexylcarbamate is unique due to its specific cyclohexyl ring structure, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for studying structure-activity relationships and for designing molecules with specific biological activities .

Properties

IUPAC Name

benzyl N-[(1S,2R)-2-aminocyclohexyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c15-12-8-4-5-9-13(12)16-14(17)18-10-11-6-2-1-3-7-11/h1-3,6-7,12-13H,4-5,8-10,15H2,(H,16,17)/t12-,13+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAIYTHASVJZIGQ-OLZOCXBDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]([C@@H](C1)N)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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